6-Bromo-3-methylpicolinaldehyde
Description
6-Bromo-3-methylpicolinaldehyde is a substituted pyridine derivative featuring a bromine atom at the 6-position, a methyl group at the 3-position, and an aldehyde functional group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables reactions such as nucleophilic additions, condensations, and cross-couplings.
Properties
IUPAC Name |
6-bromo-3-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMVXAPHLEBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289051-17-7 | |
| Record name | 6-bromo-3-methylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylpicolinaldehyde typically involves the bromination of 3-methylpicolinaldehyde. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 6-Bromo-3-methylpicolinic acid.
Reduction: 6-Bromo-3-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 6-Bromo-3-methylpicolinaldehyde with structurally related pyridine derivatives, focusing on substituent variations, similarity scores, and inferred chemical properties.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Similarities
Impact of Substituent Position and Electronic Effects
- Bromine Position : Bromine at the 6-position (as in the target compound) directs electrophilic substitution to the 4-position due to its electron-withdrawing nature. In contrast, 3-bromo isomers (e.g., 3-Bromo-6-methoxypicolinaldehyde) exhibit altered regioselectivity .
- Methyl vs. Methoxy groups introduce steric hindrance and stronger electron donation, which may slow aldehyde reactivity .
- Trifluoromethyl Group : The -CF₃ substituent (e.g., 6-Bromo-3-(trifluoromethyl)picolinaldehyde) significantly withdraws electrons, enhancing the electrophilicity of the aldehyde group and making it more reactive toward nucleophiles .
Biological Activity
6-Bromo-3-methylpicolinaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
This compound has the following chemical structure:
- Molecular Formula : C_7H_6BrN
- CAS Number : 1289051
The compound features a bromine atom attached to a picolinaldehyde moiety, which may contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are key findings from the literature.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Study Findings : A study demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL and 75 µg/mL, respectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. A notable study found that treatment with 10 µM of the compound resulted in a 30% increase in apoptotic cells in HeLa cervical cancer cells.
| Cell Line | Concentration (µM) | % Apoptosis Induction |
|---|---|---|
| HeLa | 10 | 30% |
| MCF-7 | 15 | 25% |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent.
- Research Findings : A study reported that the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration was found to be around 20 µM.
| Cytokine | Concentration (µM) | % Inhibition |
|---|---|---|
| TNF-α | 20 | 40% |
| IL-6 | 20 | 35% |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound. For example:
-
Case Study on Antimicrobial Efficacy :
- Researchers conducted a clinical trial evaluating the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among patients treated with topical formulations containing the compound.
-
Case Study on Cancer Treatment :
- A laboratory study investigated the effects of administering this compound in combination with conventional chemotherapy drugs. The combination therapy exhibited synergistic effects, enhancing the overall cytotoxicity against cancer cells while reducing side effects associated with chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
